BenchChemオンラインストアへようこそ!

4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

Medicinal Chemistry Lipophilicity ADME

This compound is a synthetic, heterocyclic building block characterized by a 1H-imidazole core substituted at the 2-position with a pyrrolidin-2-yl group and at the 4-position with a 3-methylphenyl group, supplied as the dihydrochloride salt. As a member of the Enamine screening compound collection (EN300-80113), it is primarily utilized as a bifunctional scaffold in early-stage medicinal chemistry for the introduction of both basic and lipophilic aryl character.

Molecular Formula C14H19Cl2N3
Molecular Weight 300.23
CAS No. 1315367-90-8
Cat. No. B3016173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
CAS1315367-90-8
Molecular FormulaC14H19Cl2N3
Molecular Weight300.23
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CN=C(N2)C3CCCN3.Cl.Cl
InChIInChI=1S/C14H17N3.2ClH/c1-10-4-2-5-11(8-10)13-9-16-14(17-13)12-6-3-7-15-12;;/h2,4-5,8-9,12,15H,3,6-7H2,1H3,(H,16,17);2*1H
InChIKeyGZZDGTYEDOJLBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride (CAS 1315367-90-8): A Research Building Block


This compound is a synthetic, heterocyclic building block characterized by a 1H-imidazole core substituted at the 2-position with a pyrrolidin-2-yl group and at the 4-position with a 3-methylphenyl group, supplied as the dihydrochloride salt . As a member of the Enamine screening compound collection (EN300-80113), it is primarily utilized as a bifunctional scaffold in early-stage medicinal chemistry for the introduction of both basic and lipophilic aryl character . Its quantifiable differentiation for scientific selection stems from its specific substitution pattern and physicochemical properties relative to other in-class 4-aryl-2-(pyrrolidin-2-yl)-1H-imidazole analogs.

Why In-Class 4-Aryl-2-(pyrrolidin-2-yl)-1H-imidazole Analogs Are Not Interchangeable


The selection of a specific 4-aryl-2-(pyrrolidin-2-yl)-1H-imidazole building block for a medicinal chemistry program is rarely arbitrary, as seemingly minor changes to the aryl substituent can have disproportionate effects on key molecular properties and downstream synthetic utility. Even between the unsubstituted phenyl analog (EN300-69524) and the target compound, there is a quantifiable difference in lipophilicity (CLogP 2.36 vs. a predicted lower value) and molecular weight (300.23 vs. 286.20 g/mol) . The 3-methyl substituent on the target compound introduces a specific steric and electronic environment that cannot be replicated by the 4-methyl or unsubstituted phenyl analogs, influencing binding conformations and metabolic stability in ways that generic substitution cannot predict . For rational structure-activity relationship (SAR) exploration, using the exact compound specified in a synthetic protocol is critical for replicating reported outcomes.

Quantitative Evidence for Choosing 4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride Over Analogs


Enhanced Lipophilicity (CLogP) for Optimized Membrane Permeability

The target compound has a calculated partition coefficient (CLogP) of 2.36 . This is higher than the calculated CLogP of ~1.7 for the unsubstituted 4-phenyl analog, a 0.66 log unit increase corresponding to a calculated ~4.6-fold higher partition coefficient, indicating significantly enhanced lipophilicity . This property is crucial for CNS drug discovery programs where a specific lipophilicity range is targeted for blood-brain barrier penetration.

Medicinal Chemistry Lipophilicity ADME

Specified Purity Profile for Reproducible Synthetic Transformations

The commercial stock of this compound is supplied with an authenticated purity of 91% . In contrast, the closely related 4-phenyl analog (EN300-69524) is typically offered at 95% purity . This specified purity level is a critical parameter for a building block, as it defines the stoichiometric reliability in subsequent reactions like amide couplings or Suzuki cross-couplings, where impurities can act as chain terminators or lead to side products.

Synthetic Chemistry Quality Control Building Block

Differential Molecular Weight Impacting Downstream Lead Properties

The molecular weight of the target compound is 300.23 g/mol . This represents a 14.03 g/mol increase over the 4-phenyl analog (286.20 g/mol) . In fragment-based drug discovery or lead optimization, this increment from a methyl substitution is significant as it pushes the compound outside the traditional 'Rule of 3' fragment space (MW < 300), yet keeps it below typical lead-like thresholds, and can be used to probe a specific 'methyl effect' on potency and metabolic stability.

Lead Optimization Molecular Weight Fragment-Based Drug Design

Validated Application Scenarios for 4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride Based on Differential Evidence


CNS Penetration SAR Studies Using the 3-Methylphenyl Moiety

The enhanced lipophilicity (CLogP 2.36 vs. ~1.7 for the phenyl analog) makes this specific building block the preferred choice for generating analogs in a lead series where improving CNS exposure is a key objective . Incorporating this scaffold can help medicinal chemists test the hypothesis that a higher logP, achieved through a 3-methyl substitution, will translate to improved permeability and target engagement in the brain.

Precision Synthesis of HCV NS5A Inhibitor Fragments

Given the structural similarity to core motifs found in pyrrolidinyl-imidazole-based NS5A inhibitors, this building block can be used to generate focused fragment libraries . Selecting this exact compound, rather than a generic analog, is crucial for replicating specific intellectual property positions or published SAR data where the 3-methylphenyl substitution was used to probe a specific hydrophobic pocket.

Control of Compound Properties in Fragment-Based Drug Design (FBDD)

With a molecular weight of 300.23, this compound acts as a 'rule-bending' fragment, allowing researchers to probe the physiochemical boundary between fragment and lead space . This targeted procurement is warranted over using a smaller fragment (MW < 300) when a program requires a more lipophilic, ligand-efficient starting point that can be rapidly elaborated.

Quote Request

Request a Quote for 4-(3-methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.